molecular formula C19H18N2O4 B3006262 N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941873-05-8

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3006262
CAS No.: 941873-05-8
M. Wt: 338.363
InChI Key: CMSSNOSCKMNFSB-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound known for its significant role in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban , is the activated Factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombin generation .

Mode of Action

Apixaban acts as a direct and selective inhibitor of FXa . It inhibits both free and clot-bound FXa, as well as prothrombinase activity . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and ultimately inhibiting clot formation .

Biochemical Pathways

By inhibiting FXa, Apixaban interferes with the coagulation cascade , which is a series of reactions that ultimately leads to the formation of a blood clot . As a result, it prevents thrombus development and has an antithrombotic effect .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a decrease in thrombin generation. This results in an antithrombotic effect , reducing the risk of thromboembolic events such as stroke and deep vein thrombosis . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, its absorption appears to occur primarily in the small intestine and decreases progressively throughout the gastrointestinal tract . Furthermore, its interaction with other drugs could potentially affect its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation with sodium chlorite under a CO2 atmosphere to form the corresponding lactam. The final product is obtained through a series of cyclization and chlorination steps, often involving reagents like PCl5 and K2CO3 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of slurry or recrystallization techniques helps in obtaining the intermediates without the need for extensive purification steps like column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form lactams.

    Reduction: Reduction reactions can modify the functional groups attached to the benzodioxole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, PCl5 for chlorination, and K2CO3 for cyclization. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various lactam derivatives and substituted benzodioxole compounds. These products are often intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features that allow for high selectivity and potency in inhibiting factor Xa. Its synthesis involves unique intermediates and reaction conditions that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-6-1-2-9-21(18)15-5-3-4-14(11-15)20-19(23)13-7-8-16-17(10-13)25-12-24-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSSNOSCKMNFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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